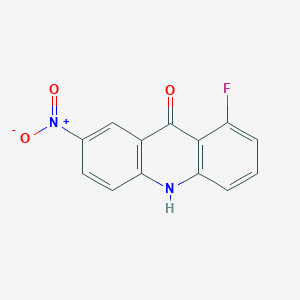

1-Fluoro-7-nitroacridin-9(10H)-one

Description

Structure

3D Structure

Properties

CAS No. |

116333-44-9 |

|---|---|

Molecular Formula |

C13H7FN2O3 |

Molecular Weight |

258.20 g/mol |

IUPAC Name |

1-fluoro-7-nitro-10H-acridin-9-one |

InChI |

InChI=1S/C13H7FN2O3/c14-9-2-1-3-11-12(9)13(17)8-6-7(16(18)19)4-5-10(8)15-11/h1-6H,(H,15,17) |

InChI Key |

WEAOPYYSESMXPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 1 Fluoro 7 Nitroacridin 9 10h One

Classical Synthesis Routes for Acridin-9(10H)-one Scaffolds

The acridin-9(10H)-one, or acridone (B373769), core is a crucial precursor. Its synthesis has been a subject of extensive research, leading to several well-established methods. jocpr.comnih.gov

A cornerstone of acridone synthesis is the Ullmann condensation. jocpr.comresearchgate.netoaji.net This reaction typically involves the coupling of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst and a base, such as potassium carbonate. researchgate.netresearchgate.net The resulting N-phenylanthranilic acid intermediate is then subjected to cyclization to form the tricyclic acridone structure. researchgate.netoaji.netresearchgate.net This cyclization is commonly achieved by heating the intermediate in the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid. oaji.netresearchgate.netyoutube.com The reaction proceeds through an intramolecular electrophilic acylation. rsc.org

For instance, the reaction of o-chlorobenzoic acid with an appropriate aniline derivative, catalyzed by copper, yields an N-phenylanthranilic acid. mostwiedzy.plorgsyn.org Subsequent treatment with hot sulfuric acid or PPA induces ring closure to furnish the acridone skeleton. youtube.comjocpr.com The Ullmann condensation has proven to be a versatile method for preparing a variety of substituted acridones. jocpr.comresearchgate.net

| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Intermediate | Cyclization Agent | Product |

|---|---|---|---|---|---|

| o-Chlorobenzoic acid | Aniline | Copper | N-phenylanthranilic acid | Polyphosphoric acid (PPA) | Acridin-9(10H)-one |

| o-Chlorobenzoic acid | m-Nitroaniline | Copper | N-(3'-nitrophenyl)anthranilic acid | POCl₃ | 1-Nitroacridine derivatives |

| o-Chlorobenzoic acid | 5-Chloro-2-nitroaniline (B48662) | Copper dust | N-(5'-chloro-2'-nitrophenyl)anthranilic acid | - | 1-Chloro-4-nitro-9(10H)acridone |

A closely related and widely used method involves the direct condensation of an aromatic amine with o-chlorobenzoic acid. jocpr.comresearchgate.netjocpr.com This reaction, often carried out at high temperatures, is a fundamental approach to forming the N-phenylanthranilic acid intermediate necessary for the subsequent cyclization to the acridone scaffold. jocpr.comquora.com The use of microwave irradiation has been shown to significantly accelerate this process, offering a greener and more efficient alternative to conventional heating. jocpr.com Catalysts such as zinc chloride can also be employed to promote the condensation. jocpr.com The subsequent intramolecular cyclization to form the acridone is typically acid-catalyzed, with reagents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) being commonly used. researchgate.netjocpr.com

Regioselective Fluorination Strategies

Introducing a fluorine atom at a specific position on the acridone nucleus, a process known as regioselective fluorination, is a critical step in the synthesis of 1-fluoro-7-nitroacridin-9(10H)-one. While direct fluorination of the pre-formed acridone can be challenging due to the molecule's reactivity, modern synthetic methods offer pathways to achieve this.

One approach involves the use of specialized fluorinating agents. For instance, Selectfluor (F-TEDA-BF₄) is an electrophilic fluorinating reagent capable of introducing fluorine onto aromatic rings. mdpi.com The regioselectivity of the fluorination would depend on the existing substituents on the acridone ring, which direct the incoming electrophile.

Another strategy involves synthesizing the acridone from a pre-fluorinated precursor. For example, starting with a fluorinated aniline or a fluorinated o-chlorobenzoic acid derivative in the Ullmann condensation would directly incorporate the fluorine atom into the final acridone structure at the desired position. researchgate.net Iterative nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated benzophenones have also been developed to create fluorinated acridones. researchgate.net

Computational studies combined with experimental work have demonstrated that hydrogen-bonding catalysis can control the regioselectivity of nucleophilic fluorination, offering a sophisticated tool for directing the fluorine to a specific carbon atom. acs.org

Introduction of Nitro Groups onto the Acridin-9(10H)-one Nucleus

The introduction of a nitro group (nitration) onto the acridin-9(10H)-one nucleus is a key step in synthesizing the target compound. The position of nitration is directed by the existing substituents on the acridone ring. The acridone system is an electron-rich aromatic compound, making it susceptible to electrophilic aromatic substitution reactions like nitration.

A common method for nitration involves treating the acridone with a mixture of nitric acid and sulfuric acid. nih.gov The reaction conditions, such as temperature and reaction time, can be controlled to influence the degree and position of nitration. For example, the nitration of acridin-9(10H)-one with nitric acid in acetic acid can lead to a mixture of nitroacridone isomers. nih.gov The presence of a deactivating group might be necessary to direct the incoming nitro group to the desired position. The replacement of a nitro group with other functionalities or its translocation to a different position on the benzene (B151609) ring often leads to a decrease in the compound's biological activity. nih.gov

Alternatively, the nitro group can be introduced at an earlier stage of the synthesis. For instance, using a nitro-substituted aniline or a nitro-substituted o-chlorobenzoic acid in the initial Ullmann condensation will result in a nitro-substituted N-phenylanthranilic acid, which can then be cyclized to the corresponding nitroacridone. mostwiedzy.pl This approach can offer better control over the regiochemistry of the final product. For example, the Ullmann condensation of the potassium salt of o-chlorobenzoic acid with 5-chloro-2-nitroaniline yields 1-chloro-4-nitro-9(10H)acridone after cyclization. mostwiedzy.pl

Advanced Synthetic Approaches for this compound Analogues

The demand for novel and diverse acridone derivatives has spurred the development of advanced synthetic methodologies that offer greater efficiency, control, and scalability.

Continuous-flow processing has emerged as a powerful technology in organic synthesis, offering advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. chinesechemsoc.org The synthesis of acridine (B1665455) derivatives has benefited from the application of flow chemistry. chinesechemsoc.orgresearchgate.net

Strategies for Hybrid Molecule Synthesis Incorporating Acridine and Acridone Moieties

A prominent strategy in drug discovery to enhance efficacy, reduce side effects, and overcome drug resistance involves the creation of hybrid molecules. mdpi.com This approach combines the acridine or acridone scaffold with other biologically active moieties, aiming to create synergistic effects or multi-target agents. nih.govmdpi.com Various synthetic methodologies have been employed to link these distinct pharmacophores.

One common technique is the use of flexible or rigid linkers to covalently join the acridone core to another active molecule. For instance, hybrids of acridone and thiazolidine-2,4-dione have been synthesized by first preparing a potassium salt of thiazolidine-2,4-dione, which then reacts with a bromomethyl-acridine derivative. mdpi.com This is followed by a Knoevenagel condensation to yield the final hybrid compound. mdpi.com Similarly, quinoline-acridine hybrids have been created using alkyldiamine chains functionalized with piperazine (B1678402) or phenylenediamine linkers. mdpi.com The nature and length of the linker are critical, as they significantly influence the biological activity of the final hybrid molecule. mdpi.com

Another powerful method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," which is used to create 1,2,3-triazole-linked hybrids. ias.ac.in In this approach, an acridone derivative is first modified to include a propargyl group (an alkyne). This intermediate then reacts with an azide-containing molecule in the presence of a copper catalyst to form a stable triazole ring that links the acridone to the other moiety. ias.ac.inrsc.org This method has been successfully used to synthesize acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids. rsc.org

Furthermore, direct fusion or substitution strategies are employed. Acridine-benzothiazole hybrids have been synthesized where an amino or (1,3-benzothiazol-2-yl)-amino group is substituted onto the acridin-9(10H)-one ring. mdpi.comresearchgate.net The synthesis is often based on the Ullman reaction. researchgate.net Other examples include hybrids with artemisinin (B1665778), where the two pharmacophores are connected through an aminoethyl ether linker, and with isoxazoles, prepared via 1,3-dipolar cycloaddition reactions. mdpi.commdpi.com

These synthetic strategies allow for the creation of a diverse library of hybrid molecules, each designed to leverage the properties of the acridone scaffold in combination with other therapeutic agents.

Table 1: Examples of Acridine/Acridone Hybrid Molecules and Linkage Strategies

| Hybrid Type | Partner Moiety | Linkage Strategy/Reaction Type | Reference |

| Acridine-Thiazolidinedione | Thiazolidine-2,4-dione | N-substitution via bromomethyl-acridine, Knoevenagel condensation | mdpi.com |

| Acridone-Triazole | Phenylacetamide | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | ias.ac.in |

| Quinoline-Acridine | Quinoline | Covalent linking with alkyldiamine or phenylenediamine chains | mdpi.com |

| Acridine-Artemisinin | Artemisinin | Covalent linking with an aminoethyl ether linker | mdpi.commdpi.com |

| Acridone-Benzothiazole | Benzothiazole | Direct substitution via Ullman reaction | mdpi.comresearchgate.net |

| Acridine-Isoxazole | Isoxazole | 1,3-dipolar cycloaddition | mdpi.comdntb.gov.ua |

| Acridine-Porphyrin | Porphyrin | DNA intercalating hybrids | nih.gov |

Rational Design Principles for Acridin-9(10H)-one Ring System Modifications for Enhanced Biological Relevance

The design of novel acridin-9(10H)-one derivatives is guided by several key principles aimed at optimizing their interaction with biological targets and improving their pharmacological profiles.

A fundamental principle is leveraging the planar nature of the tricyclic acridone ring system. rsc.orgijddr.in This planarity is ideal for intercalation between the base pairs of DNA and RNA, a mechanism that can disrupt replication and transcription processes in cancer cells or pathogens. rsc.orgijddr.in The cross-sectional thickness of approximately 3.5 Å is considered optimal for DNA intercalation, making the acridone moiety a valuable component in the design of DNA-targeting agents. nih.gov This interaction can lead to the inhibition of crucial enzymes like topoisomerases and telomerase. rsc.org

Structure-Activity Relationship (SAR) studies are central to the rational design process. These studies involve systematic modifications of the acridone core to determine how different substituents affect biological activity. For example, the introduction of halogen atoms like fluorine or chlorine, or a nitro group, at specific positions can significantly alter the electronic properties of the ring and its binding affinity to target proteins. nih.govacs.org Research on MARK4 kinase inhibitors showed that adding a single fluorine or chlorine at the meta position of a phenyl ring attached to the acridone core resulted in potent activity, whereas adding a second chloride or a nitro group led to reduced activity. nih.govacs.org Similarly, the position of substituents is critical; for instance, in a series of acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids, derivatives with an unsubstituted acridone ring showed the most activity, while those with methoxy (B1213986), chlorine, or bromine substituents were inactive. rsc.org

Modifying the physicochemical properties, such as the hydrophilic-lipophilic balance (HLB), is another key design principle. ijddr.in A well-balanced HLB is necessary for the compound to traverse biological membranes and reach its intracellular target, such as the nucleus. ijddr.in Substitutions at the N-10 position of the acridone ring are commonly used to modulate these properties. For example, attaching alkyl chains with terminal amino groups can enhance solubility and influence the molecule's ability to act as a chemosensitizer. openmedicinalchemistryjournal.com

The creation of multifunctional or hybrid molecules, as discussed in the previous section, is itself a rational design principle. mdpi.com By combining the acridone scaffold with another pharmacophore, designers aim to create agents that can act on multiple targets, potentially leading to synergistic effects and overcoming drug resistance mechanisms. mdpi.commdpi.com The choice of the partner moiety is based on its known biological activity; examples include linking acridone to the antimalarial artemisinin or the antibacterial ciprofloxacin. mdpi.com

Finally, the introduction of specific functional groups can confer new properties. For example, adding electron-donating groups to the acridine ring can increase its electron density, which may enhance its interaction with DNA. mdpi.com Conversely, attaching phosphoryl groups has been explored to create multifunctional agents for Alzheimer's disease with antioxidant and enzyme-inhibiting properties. nih.gov The choice of amino acid side chains used for derivatization has also been shown to be a critical factor affecting both the toxicity and activity of the resulting compounds. mdpi.com

Table 2: Key Design Principles for Acridin-9(10H)-one Modifications

| Design Principle | Rationale | Example Application | Reference |

| Planar Intercalation | The flat tricyclic structure fits between DNA/RNA base pairs, inhibiting replication and enzymes like topoisomerase. | Development of anticancer agents like amsacrine. | nih.govrsc.orgijddr.in |

| Structure-Activity Relationship (SAR) Guided Substitution | Systematically altering substituents (e.g., halogens, nitro, alkyl groups) to optimize electronic properties and binding affinity. | Adding a single fluorine to a phenyl substituent enhances MARK4 inhibition. | nih.govacs.org |

| Physicochemical Property Modulation | Adjusting the hydrophilic-lipophilic balance (HLB) to improve membrane permeability and target access. | N-10 alkylation to improve solubility and chemosensitizing activity. | ijddr.inopenmedicinalchemistryjournal.com |

| Hybrid Molecule Design | Combining the acridone scaffold with other pharmacophores to achieve synergistic effects or multi-target activity. | Creating quinoline-acridine hybrids to combat malaria. | mdpi.commdpi.com |

| Targeted Functionalization | Introducing specific chemical groups to confer desired properties like increased electron density or antioxidant activity. | Adding phosphoryl groups to create multifunctional agents for neurodegenerative diseases. | nih.govmdpi.com |

Structure Activity Relationship Sar Studies of 1 Fluoro 7 Nitroacridin 9 10h One and Its Analogues

Impact of Acridin-9(10H)-one Planarity on Biomolecular Interactions

The semi-planar, hydrophobic nature of the acridine (B1665455) ring is a crucial determinant of its biological activity. rsc.orgmdpi.com This planarity facilitates intercalation between the base pairs of double-stranded DNA, a primary mechanism for its anticancer effects. rsc.orgmdpi.comresearchgate.net This interaction disrupts DNA replication and transcription, leading to cell death, particularly in rapidly dividing cancer cells. mdpi.comresearchgate.net

Beyond simple intercalation, the unique, semi-planar heterocyclic structure of acridin-9(10H)-one allows it to interact with a variety of biomolecular targets. rsc.orgijpsonline.com The sp2-hybridization of the nitrogen atom within the acridone (B373769) ring contributes to a quasi-equatorial conformation and high molecular rigidity. rsc.org This structural feature is not only important for DNA binding but also for interactions with various enzymes that control DNA topology, such as topoisomerases and telomerases. rsc.orgresearchgate.net The π-conjugated system of the planar structure enhances hydrophobicity, which further promotes interactions with these biological targets. researchgate.netresearchgate.net

Role of Substituents at Key Positions in Modulating Activity

The biological activity of acridin-9(10H)-one derivatives is significantly influenced by the nature and position of substituents on the acridine core.

Influence of Fluorine Substitution on Biological Efficacy and Selectivity

The introduction of fluorine atoms can significantly modulate the biological activity of acridinone (B8587238) derivatives. For instance, the substitution of a fluorine atom at the 1-position of certain acridone analogues resulted in a significant increase in antimalarial activity compared to a chlorine atom at the same position. nih.gov Specifically, one compound with a fluorine at position 1 showed a nearly 100-fold increase in potency against the D6 strain of Plasmodium falciparum compared to its chlorinated counterpart. nih.gov

In other studies, a 2-fluoroacridone (B8688282) derivative containing a p-nitrobenzyl group at the N10 position demonstrated good cytotoxic activity against several cancer cell lines, including MCF-7, A-549, and HeLa. rsc.org This suggests that the interplay between the fluorine and other substituents is critical for biological efficacy. Furthermore, research on acridine derivatives as anti-inflammatory and analgesic agents has shown that compounds with fluoro substituents can exhibit potent activity. ijpsonline.com

| Compound Analogue | Position of Fluorine | Observed Effect |

| Antimalarial Acridone | 1 | ~100-fold increase in potency vs. chlorine at the same position nih.gov |

| 2-Fluoroacridone | 2 (with N10-p-nitrobenzyl) | Good cytotoxicity against MCF-7, A-549, HeLa cell lines rsc.org |

| Anti-inflammatory Acridine | Not specified | Potent analgesic activity ijpsonline.com |

Influence of Nitro Substitution on Biological Activity and Specificity

The nitro group is another key substituent that significantly impacts the biological profile of acridin-9(10H)-one derivatives. The position of the nitro group is crucial for activity. For example, 1-nitroacridine derivatives have been shown to exhibit strong inhibitory effects on RNA biosynthesis and induce significant ultrastructural changes in living cells. nih.gov This activity is attributed to the ability of the 1-nitro derivative to covalently bind to DNA and form crosslinks, a mechanism that appears to be more significant than its intercalating ability. nih.gov

In contrast, 2-nitro aminoacridine derivatives have a much weaker effect on RNA synthesis in isolated cell nuclei. nih.gov Further studies have highlighted that the presence of a nitro group, in combination with other substituents, is important for the cytotoxic activity of acridone analogues. rsc.org For instance, a 2-fluoroacridone derivative with a p-nitrobenzyl group at the N10 position showed notable cytotoxic effects. rsc.org However, the addition of a nitro group to certain 2-methylacridone derivatives resulted in reduced activity against MARK4 kinase. nih.govacs.org

Correlations between Molecular Structure and Specific Biomolecular Target Interactions

The planar structure of the acridin-9(10H)-one core is fundamental to its ability to intercalate into DNA. researchgate.net This interaction is a key factor in the anticancer properties of this class of compounds. The flat, aromatic rings of the acridine molecule insert themselves between the base pairs of the DNA double helix, disrupting its normal function and inhibiting processes like replication and transcription. mdpi.comresearchgate.net

Substituents on the acridine ring play a critical role in modulating these interactions. For example, docking studies have shown that the carbonyl oxygen at the 9th position of the acridone ring can form hydrogen bonds with amino acid residues in the active site of target proteins, such as P-glycoprotein. rsc.org Additionally, substituents like a benzyl (B1604629) group at the 10th position can engage in π-π stacking interactions with aromatic amino acid residues. rsc.org

The presence of specific functional groups can also dictate the mechanism of action. For instance, 1-nitroacridine derivatives are known to form covalent bonds and crosslinks with DNA, an activity that is considered more critical to their biological effect than their ability to intercalate. nih.gov This covalent binding leads to significant changes in DNA structure and function.

SAR in the Context of Specific Biological Pathways and Molecular Targets

The structure-activity relationships of acridin-9(10H)-one analogues are often explored within the context of specific biological pathways and molecular targets.

Antimalarial Activity : In the development of antimalarial agents, modifications to the acridone scaffold have been shown to yield compounds with dual-stage activity, targeting both the liver and blood stages of malaria. nih.gov These acridones, lacking a substituent at the N-10 position, have demonstrated broad-spectrum efficacy. nih.gov

Anticancer Activity : The anticancer activity of acridone derivatives is frequently linked to their ability to act as DNA intercalators and inhibit enzymes like topoisomerase and telomerase. rsc.orgresearchgate.net The planar structure of the acridine ring is essential for this DNA intercalation. researchgate.net Furthermore, specific substitutions can enhance the interaction with these molecular targets. For example, some acridine derivatives have been shown to inhibit topoisomerase I activity and induce apoptosis through a mitochondrial pathway. rsc.org

Enzyme Inhibition : Acridone derivatives have been identified as inhibitors of various kinases. For instance, substituted 2-methylacridones have been investigated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in cancer therapy. nih.gov Docking models indicate that specific substituents on the acridone core can extend into the active site of MARK4, influencing inhibitory activity. nih.gov

Mechanistic Investigations of 1 Fluoro 7 Nitroacridin 9 10h One at the Cellular and Molecular Level

DNA Intercalation and Interaction Studies

The planar tricyclic structure of acridine (B1665455) derivatives is a key feature that allows them to function as DNA intercalators. rsc.org This interaction is a primary mechanism behind their biological activities. The insertion of the planar ring system between the base pairs of the DNA double helix can lead to significant changes in the DNA's structure and function.

Evaluation of Binding Affinity and Modes with Nucleic Acids (e.g., double-stranded DNA, RNA)

The study of acridone (B373769) derivatives typically involves evaluating their binding affinity to nucleic acids like double-stranded DNA (dsDNA) and, in some cases, RNA. Spectrophotometric titrations and circular dichroism (CD) measurements are common methods used to determine the binding constants (K) which quantify the affinity. For instance, studies on N10-alkylated 2-bromoacridones have shown binding constants in the range of 0.3 to 3.9 × 10⁵ M⁻¹. researchgate.net It is a common objective to synthesize derivatives with high DNA-binding capabilities. rsc.org

The interaction is not limited to simple intercalation. The substituents on the acridine ring play a crucial role in the binding mode and affinity. rsc.org For example, the presence of basic side chains can enhance the interaction with the negatively charged phosphate (B84403) backbone of DNA. The specific binding mode, whether through pure intercalation, groove binding, or a combination, is a subject of detailed investigation using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism. mdpi.com These studies help to understand how the compound orients itself within the DNA structure.

Effects on DNA Topology and Integrity

By intercalating into the DNA helix, acridine compounds can alter its topology. This includes unwinding of the DNA helix and changes in its supercoiling. Such alterations can interfere with the normal processes of DNA replication and transcription. A key consequence of the stabilization of the DNA-intercalator complex is the potential for the induction of DNA strand breaks. This can occur through the inhibition of enzymes that manage DNA topology, such as topoisomerases. The ability of a compound to damage DNA is a critical aspect of its biological profile. tandfonline.com

Enzyme Inhibition Profiles

Acridine derivatives are known to inhibit a range of enzymes that are critical for cell function and proliferation, making them a focus of drug discovery efforts.

Topoisomerase I and II Inhibition Mechanisms

DNA topoisomerases are essential enzymes that regulate the topological state of DNA and are validated targets for many anticancer drugs. tandfonline.com Acridine derivatives have been widely reported as inhibitors of both topoisomerase I and topoisomerase II. rsc.org The general mechanism for many acridine-based inhibitors involves the stabilization of the transient covalent complex formed between the topoisomerase enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks, which can trigger apoptosis. tandfonline.com

The specific activity against topoisomerase I versus topoisomerase II can be influenced by the substitution pattern on the acridine core. For example, some thiazolidinone-acridines have been shown to inhibit topoisomerase II at low micromolar concentrations. rsc.org The presence of certain electron-withdrawing groups, such as a nitro group, can influence the cytotoxic and enzyme-inhibitory activity. tandfonline.com

Telomerase Inhibition and Telomere Interaction

Telomerase is a reverse transcriptase that maintains the length of telomeres and is activated in the vast majority of cancer cells, making it an attractive target for anticancer therapies. nih.gov Trisubstituted acridines are among the classes of compounds that have been investigated as potent telomerase inhibitors. semanticscholar.org The mechanism of inhibition is often linked to the stabilization of G-quadruplex structures that can form in the G-rich telomeric DNA overhang. This stabilization prevents telomerase from accessing and extending the telomere. semanticscholar.org

The interaction with telomeres can lead to their progressive shortening with continued cell division, ultimately resulting in cell senescence or apoptosis. nih.gov The evaluation of a compound's ability to inhibit telomerase is a key component of its anticancer profiling.

Protein Kinase Inhibition (e.g., cyclin-dependent kinases, c-Met kinase)

Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer. frontiersin.orgmdpi.com Consequently, they are major targets for drug development. fhi.no Some acridine derivatives have been shown to possess protein kinase inhibitory activity. For instance, the natural acridone alkaloid Acrifoline has been reported to inhibit several kinases, including cyclin-dependent kinases (CDKs) like CDK1 and CDK5, with IC50 values in the micromolar range. rsc.org

CDKs are crucial for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. frontiersin.org The c-Met kinase is another important target in cancer therapy, and its inhibition is a strategy being pursued for various malignancies. dtu.dk The evaluation of a compound's activity against a panel of protein kinases is essential to determine its selectivity and potential therapeutic applications. mdpi.com

Cellular Process ModulationNo specific data is available for 1-Fluoro-7-nitroacridin-9(10H)-one.

Modulation of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) presents a significant hurdle in therapeutic treatments, largely driven by the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These membrane proteins, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), function as ATP-dependent efflux pumps that expel a wide variety of compounds from the cell, thereby reducing their intracellular concentration and efficacy. nih.govwikipedia.orgoaepublish.complos.org The ability of cancer cells to express high levels of these transporters can render them simultaneously resistant to a broad spectrum of structurally and functionally diverse drugs. wikipedia.orgthno.org

Acridone-based compounds have been investigated for their potential to interact with and modulate MDR mechanisms. nih.govresearchgate.netmdpi.com Given that the acridone scaffold can intercalate with DNA, it is a substrate for certain efflux pumps. researchgate.net However, specific substitutions on the acridone ring can significantly alter this interaction.

A study on a series of 2-fluoro N(10)-substituted acridone derivatives investigated their cytotoxicity in both sensitive and resistant cancer cell lines. researchgate.net The cell lines used had engineered overexpression of key MDR transporters, including P-gp, MRP1, MRP2, MRP3, MRP4, MRP5, and BCRP. researchgate.net The findings from this research indicated that the tested 2-fluoroacridone (B8688282) derivatives were not substrates for any of these prominent ABC transporters, suggesting that this class of compounds may evade common resistance mechanisms. researchgate.net The cytotoxic activity of two of the most effective compounds from this study, featuring a butyl-piperazine side chain, is detailed in the table below.

Table 1: Cytotoxicity (GI₅₀ in µM) of Selected 2-Fluoro N(10)-Substituted Acridone Derivatives Data extracted from a study on related fluoroacridone compounds, not this compound.

| Compound/Cell Line | SW 1573 (Lung) | SW1573/2R160 (P-gp) | MCF-7 (Breast) | MCF-7/MR (BCRP) | 2008 (Ovarian) | 2008/MRP1 | 2008/MRP2 |

|---|---|---|---|---|---|---|---|

| Compound 14 | 0.28 | 0.26 | 0.16 | 0.15 | 0.13 | 0.15 | 0.13 |

| Compound 15 | 0.29 | 0.26 | 0.16 | 0.15 | 0.12 | 0.14 | 0.13 |

Source: Adapted from synthesis and cytotoxicity studies on 2-Fluoro N(10)-Substituted Acridones. researchgate.net

The data suggest that these fluoroacridone derivatives maintain their cytotoxic potency even in cells overexpressing P-glycoprotein and other resistance proteins, indicating they are poor substrates for these efflux pumps. researchgate.net This characteristic is crucial, as it implies that compounds like this compound might circumvent common MDR pathways.

Impact on Cellular Energetic State (e.g., Tricarboxylic Acid Cycle Enzymes, ATP/NAD Levels)

Cellular energy metabolism, primarily involving glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation (OXPHOS), is fundamental for cell survival and proliferation. nih.govnih.gov The TCA cycle, occurring in the mitochondria, oxidizes acetyl-CoA to generate ATP and reducing equivalents in the form of NADH and FADH₂. nih.govwikipedia.org

Chemical compounds can perturb cellular bioenergetics. For instance, the ATM inhibitor KU-55933 and the drug metformin have been shown to decrease mitochondrial coupled respiration and alter the levels of TCA cycle intermediates. plos.org This disruption leads to reduced cellular ATP levels and an increase in glycolysis as a compensatory mechanism. plos.org

Table 2: Effect of KU-55933 and Metformin on TCA Cycle Intermediates in MCF-7 Cells This table illustrates how certain compounds can affect cellular energetics; specific studies on this compound are required.

| Metabolite | Change with KU-55933 | Change with Metformin |

|---|---|---|

| Citrate (B86180) | ↓ | ↓ |

| α-Ketoglutarate | ↓ | ↓ |

| Succinate (B1194679) | ↑ | ↓ |

| Fumarate | ↓ | ↓ |

| Malate | ↓ | ↓ |

Source: Adapted from studies on the metabolic effects of the ATM inhibitor KU-55933 and metformin. plos.org

Acridine derivatives, known for their ability to intercalate into DNA, may also impact mitochondrial function. researchgate.net The mitochondrial genome (mtDNA) requires topoisomerases for its replication and maintenance, and inhibition of these enzymes can lead to mitochondrial dysfunction. plos.org Studies on cells lacking mitochondrial topoisomerase I (Top1mt) show impaired mitochondrial respiration, decreased ATP production, and enhanced reactive oxygen species (ROS) production. plos.org Given that this compound belongs to a class of DNA-interacting agents, its potential to affect mitochondrial integrity and, consequently, cellular energy metabolism warrants investigation. A study on a related therapeutic compound, an acridine-retrotuftsin conjugate, demonstrated an effect on the activity of TCA cycle enzymes. springermedizin.de The precise impact of this compound on ATP and NAD⁺ levels, as well as on the activity of specific TCA cycle enzymes like citrate synthase, isocitrate dehydrogenase, and succinate dehydrogenase, requires direct experimental evaluation. nih.govnih.gov

Protein Binding and Interactions (e.g., Human Serum Albumin)

The binding of therapeutic compounds to plasma proteins, particularly Human Serum Albumin (HSA) , is a critical determinant of their pharmacokinetic profile. sharif.edunovapublishers.commdpi.com HSA is the most abundant protein in human blood plasma and acts as a carrier for numerous endogenous and exogenous substances. novapublishers.com The extent of binding affects the free fraction of a compound available to exert its biological effect, as well as its distribution and clearance. sharif.edu

The interaction between small molecules and HSA can be characterized using various spectroscopic and calorimetric techniques. mdpi.complos.org Fluorescence quenching studies, for example, can determine binding affinity (Kₐ) and stoichiometry by monitoring the quenching of HSA's intrinsic tryptophan fluorescence upon ligand binding. mdpi.complos.org Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes can elucidate the nature of the binding forces involved (e.g., hydrophobic interactions, hydrogen bonds). plos.org

Studies have shown that fluorinated compounds can exhibit significant protein binding. For instance, a series of 5-fluorouracil (5FU) benzyl (B1604629) derivatives were found to bind strongly to HSA, with the binding percentage increasing with the compound's hydrophobicity. nih.gov This suggests that the fluorine atom in this compound could contribute to its interaction with HSA.

Table 3: Example Binding and Thermodynamic Parameters for Ligand-HSA Interaction This table provides illustrative data for the binding of a flavonoid (Pinostrobin) to HSA and is not representative of this compound.

| Parameter | Value at 298 K (25°C) |

|---|---|

| Binding Affinity (Kₐ) | 1.03 × 10⁵ M⁻¹ |

| Number of Binding Sites (n) | ~1 |

| Enthalpy Change (ΔH) | -15.48 kJ mol⁻¹ |

| Entropy Change (ΔS) | +44.06 J mol⁻¹ K⁻¹ |

Source: Adapted from spectroscopic and modeling investigations of Pinostrobin binding to HSA. plos.org

The binding site on HSA is also a key aspect of the interaction. HSA has two principal drug-binding sites, known as Sudlow's site I and site II. plos.org Competitive displacement experiments using site-specific markers can identify the preferential binding location of a new compound. plos.org The specific binding affinity, thermodynamic profile, and binding site of this compound on HSA would need to be determined experimentally to understand its potential distribution and efficacy.

In Vitro Biological Activity Profiling of 1 Fluoro 7 Nitroacridin 9 10h One

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

The compound 1-Fluoro-7-nitroacridin-9(10H)-one has been a subject of investigation for its effects against various cancer cell lines.

Evaluation Across Diverse Cancer Models

Research has demonstrated the cytotoxic and antiproliferative effects of acridine (B1665455) derivatives, a class of compounds to which this compound belongs, across a wide spectrum of cancer models. These include melanoma, neuroblastoma, lung carcinoma, breast cancer, ovarian carcinoma, colorectal carcinoma, and leukemic cells. researchgate.netactasdermo.orgnih.govplos.org Acridone (B373769) derivatives, in general, have shown the ability to intercalate with DNA, a mechanism that contributes to their anticancer activity. researchgate.net

The antiproliferative activity of related nitroacridine (B3051088) and acridone compounds has been observed in various cancer cell lines. For instance, some nitroacridine derivatives have been shown to induce apoptosis in breast cancer cells and inhibit cell cycle progression. mdpi.com The cytotoxic effects of acridone derivatives have been noted in human breast cancer (MCF-7), non-small cell lung cancer (A-549), colon adenocarcinoma (HT-29), and cervical epithelioid carcinoma (HeLa) cell lines. researchgate.net

Comparative Analysis of Activity in Melanotic versus Amelanotic Melanoma Cells

Studies on related nitroacridine compounds have highlighted differential activity against melanotic and amelanotic melanoma cells. researchgate.netresearchgate.net For example, a study involving 9-chloro-1-nitroacridine (B102269) and its 4-methylated derivative found that the latter exhibited high anticancer potency, and its mechanism of action was analyzed in both melanotic and amelanotic melanoma forms. researchgate.net Another study on new acridine/acridone analogs connected to tuftsin/retro-tuftsin derivatives evaluated their cytotoxic activity against both melanotic (Ma) and amelanotic (Ab) melanoma cell lines. researchgate.net One particular analog demonstrated potency comparable to dacarbazine (B1669748) against amelanotic Ab melanoma cells. researchgate.net

Assessment in Dopaminergic versus Cholinergic Neuroblastoma Subtypes

The evaluation of acridine/acridone derivatives has also extended to neuroblastoma cell lines. researchgate.net Specifically, new analogs have been tested for their cytotoxic activity against the SH-SY5Y neuroblastoma cell line. researchgate.net While the provided information confirms testing on neuroblastoma cells, it does not offer a direct comparative analysis of the activity of this compound in dopaminergic versus cholinergic neuroblastoma subtypes. Further research is required to elucidate such specificities.

Antimicrobial Activity

The biological profiling of this compound and related compounds has also included their antimicrobial potential.

Antibacterial Potency

Acridine and acridone derivatives are recognized for their broad spectrum of biological activities, including antibacterial effects. researchgate.net The nitro group is a known pharmacophore in many bioactive molecules, contributing to their antibacterial properties through mechanisms that can involve redox reactions causing cellular toxicity in microorganisms. mdpi.com While specific data on the antibacterial potency of this compound is not detailed in the search results, the general class of nitroacridines has been associated with high antibacterial activity. oup.com For instance, 3-nitro-9-aminoacridine was reported to be effective against streptococci at low concentrations. oup.com

Antifungal Activity

Several acridine derivatives have been investigated for their antifungal properties. nih.gov Although specific studies on this compound were not prominently found, related nitro-containing compounds have demonstrated antifungal activity. mdpi.com For example, a study on new 1-nitro-9-aminoacridine (B1201617) derivatives showed that some of these compounds could reduce the hyphal growth of Candida albicans and exhibited antibiofilm activity. nih.gov Another study highlighted the antifungal activity of a coumarin (B35378) derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus species. nih.gov

Antiviral Activity

Despite the broad antiviral properties reported for various acridine and acridone derivatives, a comprehensive search of scientific literature and bioactivity databases did not yield any specific studies or data on the in vitro antiviral activity of this compound. Research has been conducted on related compounds, such as 10-carboxymethyl-9-acridanone, which has shown protective effects in mice against several viruses. However, no reports detailing the screening or efficacy of this compound against any viral strains were found.

Antiviral Activity Data for this compound No data available in the scientific literature.

Interactive Data Table

| Virus Strain | Assay Type | Activity Metric (e.g., IC50, EC50) | Result |

|---|

Antiparasitic Activity (e.g., antimalarial, antileishmanial, antitrypanosomal)

The acridine scaffold is a well-established pharmacophore in the development of antiparasitic agents, with numerous derivatives showing activity against various parasites. However, specific in vitro studies detailing the antimalarial, antileishmanial, or antitrypanosomal activity of this compound are not present in the current scientific literature. While research has explored the antiparasitic potential of other nitroacridones and fluoroacridones, data for this particular compound remains un-reported. For instance, various 9-aminoacridines have demonstrated potent antileishmanial activity, and other acridinone (B8587238) alkaloids have been evaluated for antimalarial properties. nih.govnih.gov Nevertheless, no specific experimental results for this compound were identified.

Antiparasitic Activity Data for this compound No data available in the scientific literature.

Interactive Data Table

| Parasite Species | Life Cycle Stage | Activity Metric (e.g., IC50) | Result |

|---|---|---|---|

| Plasmodium falciparum | Data Not Available | Data Not Available | Data Not Available |

| Leishmania spp. | Data Not Available | Data Not Available | Data Not Available |

Other Reported Biological Activities (e.g., anti-inflammatory effects, neuroprotective properties)

A thorough review of scientific databases and literature was performed to identify any other reported biological activities of this compound, such as anti-inflammatory or neuroprotective effects. The acridine and acridone classes of compounds have been investigated for a wide range of biological effects, including anti-inflammatory actions. For example, certain 3,4-dihydronaphthalen-1(2H)-one derivatives, which share some structural similarities, have been explored as anti-neuroinflammatory agents. dntb.gov.ua However, there are no specific published studies or experimental data concerning the in vitro anti-inflammatory or neuroprotective properties of this compound.

Other Biological Activities Data for this compound No data available in the scientific literature.

Interactive Data Table

| Biological Target/Assay | Activity Type | Activity Metric | Result |

|---|---|---|---|

| Data Not Available | Anti-inflammatory | Data Not Available | Data Not Available |

Computational and Theoretical Studies on 1 Fluoro 7 Nitroacridin 9 10h One

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Fluoro-7-nitroacridin-9(10H)-one, docking simulations are crucial for identifying its potential biological targets and understanding the molecular basis of its activity. Acridone (B373769) derivatives are known to target various biological macromolecules, including DNA, topoisomerase II, and protein kinases.

Docking studies on substituted acridones have revealed their potential to bind to the ATP-binding site of enzymes like microtubule affinity-regulating kinase 4 (MARK4). For a series of N-substituted acridones, docking experiments showed binding affinity scores ranging from -8.6 to -10.8 kcal/mol, indicating a strong interaction within the active site of MARK4. Similarly, virtual screening studies of other acridone derivatives against the ATPase domain of human topoisomerase IIα have shown binding affinities in the range of -7.9 to -8.5 kcal/mol, suggesting their role as catalytic inhibitors. While specific docking data for this compound is not extensively available in public literature, the binding modes of analogous compounds provide a framework for predicting its interactions. The planar acridone core is expected to form π-π stacking interactions with aromatic residues in the binding pocket, while the fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the complex.

| Target Protein | Predicted Binding Affinity (kcal/mol) of Analogous Acridones | Key Interacting Residues (Predicted) |

| Topoisomerase IIα | -7.9 to -8.5 | Aromatic residues (π-π stacking), Polar residues (H-bonding) |

| MARK4 | -8.6 to -10.8 | ATP-binding site residues |

| DNA | Not applicable (Intercalation) | Base pairs (Intercalation) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, which in turn determine its reactivity and stability. For this compound, methods like Density Functional Theory (DFT) are used to calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The presence of a fluorine atom, a highly electronegative element, significantly influences the electronic distribution of the acridone core. Computational studies on fluorinated heterocyclic compounds have shown that fluorination can enhance chemical stability. The nitro group, being a strong electron-withdrawing group, further modulates the electronic properties. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. For nitroaromatic compounds, the number and position of nitro groups are key determinants of their electronic behavior. Quantum chemical calculations for this compound would likely reveal a polarized molecule with a significant dipole moment, and the MEP map would indicate electrophilic and nucleophilic regions, crucial for predicting its interaction with biological targets.

| Quantum Chemical Parameter | Predicted Influence of Substituents | Significance |

| HOMO Energy | Lowered by nitro and fluoro groups | Relates to the electron-donating ability |

| LUMO Energy | Lowered by nitro and fluoro groups | Relates to the electron-accepting ability |

| HOMO-LUMO Gap | Modulated by substituent effects | Indicator of chemical reactivity and stability |

| Dipole Moment | Increased due to electronegative substituents | Influences solubility and intermolecular interactions |

Prediction of Chemical Reactivity and Stability via Computational Models

Computational models can predict the chemical reactivity and stability of this compound. Reactivity descriptors derived from quantum chemical calculations, such as chemical hardness, softness, and electrophilicity index, provide quantitative measures of its reactivity.

The chemical hardness, which is related to the HOMO-LUMO gap, is a measure of the molecule's resistance to deformation or change in its electron distribution. A higher hardness value implies greater stability. The electrophilicity index quantifies the ability of a molecule to accept electrons. For this compound, the presence of the electron-withdrawing nitro group is expected to result in a higher electrophilicity index, making it susceptible to nucleophilic attack. Computational studies on the sulfonation of acridone have demonstrated how theoretical models can map the reactivity landscape and predict substitution patterns, which is analogous to how the reactivity of this compound could be explored.

Mechanistic Insights Derived from Theoretical Computational Models

Theoretical computational models are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these models can be used to study its potential metabolic pathways or its mechanism of action at a molecular level. For instance, if the compound acts as an enzyme inhibitor, computational models can map the reaction pathway of the enzyme with and without the inhibitor to understand the inhibition mechanism.

Theoretical studies on the chemiluminescence of acridinium (B8443388) derivatives have successfully delineated the reaction pathways, including both the light-emitting and competing dark pathways. These studies, employing DFT, can calculate the activation barriers and thermodynamic characteristics of each step. Similarly, for this compound, computational models could be used to investigate its potential to generate reactive oxygen species or its metabolic fate, providing insights that are crucial for drug development.

Chemometrics and Virtual Screening Approaches in Drug Discovery

Chemometrics and virtual screening are powerful tools in modern drug discovery for identifying promising lead compounds from large chemical libraries. frontiersin.org Virtual screening can be either ligand-based or structure-based. For this compound, both approaches can be valuable.

Future Research Directions and Therapeutic Potential of 1 Fluoro 7 Nitroacridin 9 10h One Derivatives

Optimization Strategies for Enhanced Efficacy and Target Selectivity

The core structure of 1-Fluoro-7-nitroacridin-9(10H)-one offers a versatile platform for chemical modifications aimed at enhancing therapeutic efficacy and selectivity. Future optimization strategies will likely focus on a deep understanding of the structure-activity relationships (SAR) to guide the rational design of new analogues.

Key areas for optimization include:

Modification of Substituents: The biological activity of acridone (B373769) derivatives is significantly influenced by the nature and position of substituents on the acridine (B1665455) core. ijpsjournal.comresearchgate.netscirp.org For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, thereby affecting its interaction with biological targets. ijpsjournal.com The presence of a fluorine atom at position 1 and a nitro group at position 7 are critical features of the parent compound. Future research should explore the impact of substituting these groups with other functionalities or modifying their positions to improve activity and reduce potential toxicity.

Side Chain Engineering: The attachment of various side chains to the acridone nucleus, particularly at the N10 position, has been shown to be a successful strategy for modulating the pharmacological properties of this class of compounds. researchgate.netscirp.orgresearchgate.net The length, flexibility, and chemical nature of these side chains can influence factors such as solubility, cell permeability, and target binding affinity. For example, incorporating basic amine groups in the side chain can enhance interactions with the negatively charged phosphate (B84403) backbone of DNA.

Stereochemistry: For derivatives with chiral centers, the investigation of individual enantiomers is crucial. It is well-established that different stereoisomers can exhibit distinct pharmacological and toxicological profiles. The synthesis and biological evaluation of enantiomerically pure derivatives of this compound could lead to the identification of compounds with improved therapeutic indices.

A systematic exploration of these optimization strategies, guided by computational modeling and robust biological screening, will be instrumental in developing next-generation this compound derivatives with superior efficacy and target selectivity.

Development of Novel Hybrid Molecules with Synergistic Activities

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. researchgate.netresearchgate.net This approach can lead to compounds with synergistic activities, improved pharmacokinetic profiles, and the ability to overcome drug resistance. The this compound scaffold is an excellent candidate for the development of novel hybrid molecules.

Potential hybridization strategies include:

Acridone-Thiazolidinone Hybrids: Thiazolidinone moieties are known to possess a wide range of biological activities, including anticancer effects. The synthesis of hybrid molecules combining the this compound core with a thiazolidinone ring could result in compounds with dual mechanisms of action, potentially targeting both DNA and other cellular pathways. mdpi.com

Acridone-Purine/Pyrimidine (B1678525) Hybrids: Purine (B94841) and pyrimidine analogues are fundamental components of many anticancer drugs. mdpi.com Conjugating the this compound scaffold with purine or pyrimidine derivatives could yield hybrid molecules with enhanced DNA-interacting properties and the potential to inhibit key enzymes involved in nucleotide metabolism. researchgate.net

Acridone-Platinum Complexes: Platinum-based drugs are mainstays of cancer chemotherapy. The development of hybrid agents that incorporate both a platinum complex and the this compound moiety could lead to compounds with a unique mechanism of action, combining the DNA-damaging properties of platinum with the intercalating ability of the acridone core. acs.org

Acridone-Natural Product Hybrids: Natural products have historically been a rich source of anticancer agents. mdpi.com The conjugation of this compound with bioactive natural products could result in novel compounds with unique pharmacological profiles and potentially reduced toxicity.

The design and synthesis of such hybrid molecules, followed by comprehensive biological evaluation, could unlock new therapeutic opportunities for this class of compounds.

| Compound Class | Hybrid Partner | Potential Synergistic Action |

| Acridone-Thiazolidinone | Thiazolidinone | Dual targeting of DNA and other cellular pathways |

| Acridone-Purine/Pyrimidine | Purine/Pyrimidine | Enhanced DNA interaction and inhibition of nucleotide metabolism |

| Acridone-Platinum | Platinum Complex | Combined DNA damage and intercalation |

| Acridone-Natural Product | Bioactive Natural Product | Novel mechanisms of action and potentially reduced toxicity |

Exploration of New Biological Targets and Pathways for Acridin-9(10H)-one Derivatives

While the planar structure of acridone derivatives makes them excellent DNA intercalators and inhibitors of topoisomerase enzymes, future research should aim to explore novel biological targets and pathways. rsc.orgresearchgate.net Expanding the known mechanism of action could lead to the development of drugs with improved selectivity and the ability to overcome resistance to traditional chemotherapeutic agents.

Potential new targets and pathways include:

Telomerase: Telomerase is an enzyme that is overexpressed in the majority of cancer cells and plays a crucial role in maintaining telomere length and cellular immortality. Acridone derivatives have been investigated as telomerase inhibitors, and further exploration of this compound derivatives in this context is warranted. researchgate.netnih.gov

Protein Kinases: Protein kinases are key regulators of cellular signaling pathways and are frequently dysregulated in cancer. The development of this compound derivatives that selectively inhibit specific protein kinases could represent a promising therapeutic strategy. researchgate.net

Cell Cycle Regulation: The ability to induce cell cycle arrest is a hallmark of many anticancer drugs. Investigating the effects of this compound derivatives on key cell cycle regulators, such as cyclin-dependent kinases (CDKs), could reveal novel mechanisms of action. nih.gov A novel methoxybenzyl 5-nitroacridone derivative has been shown to trigger G1 cell cycle arrest in chronic myelogenous leukemia K562 cells by inhibiting CDK4/6-mediated phosphorylation of Rb. nih.gov

G-quadruplex DNA: G-quadruplexes are four-stranded DNA structures that are found in telomeric regions and gene promoter regions. Stabilization of these structures by small molecules can inhibit telomerase activity and modulate gene expression. Cationic acridone derivatives have shown selectivity towards G-quadruplex structures, suggesting that this could be a viable target for this compound derivatives. nih.gov

A multi-pronged approach, combining computational methods, biochemical assays, and cell-based screening, will be essential for identifying and validating new biological targets for this promising class of compounds.

Development and Application of Advanced In Vitro Models for Efficacy Assessment

The traditional two-dimensional (2D) cell culture models used for drug screening have limitations in their ability to accurately predict in vivo efficacy. noblelifesci.combmrat.org The development and application of more physiologically relevant in vitro models are crucial for the preclinical evaluation of novel anticancer agents like this compound derivatives.

Advanced in vitro models that should be utilized include:

Three-Dimensional (3D) Spheroids: Multicellular tumor spheroids better mimic the 3D architecture, cell-cell interactions, and nutrient gradients of in vivo tumors compared to 2D monolayers. mdpi.comd-nb.inforsc.org Evaluating the efficacy of this compound derivatives in 3D spheroid models can provide more predictive data on their potential clinical activity. mdpi.com

Organoids: Patient-derived organoids are 3D cultures that retain the histological and genetic characteristics of the original tumor. nih.govcrownbio.comcardiff.ac.ukresearchgate.net These "mini-tumors" represent a powerful tool for personalized medicine and for assessing the efficacy of new drug candidates in a more clinically relevant context.

Cancer-on-a-Chip Models: These microfluidic devices allow for the co-culture of cancer cells with other cell types, such as stromal and immune cells, to recreate the tumor microenvironment. mdpi.comrsc.org Cancer-on-a-chip models can be used to study complex biological processes like metastasis and drug resistance, providing valuable insights into the in vivo performance of this compound derivatives.

The integration of these advanced in vitro models into the drug discovery and development pipeline will enable a more robust and predictive assessment of the therapeutic potential of this compound derivatives, ultimately facilitating their translation into the clinic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.